4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as DMFDBT, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular formula of DMFDBT is C14H18N2OS. The thiazole ring in the structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reaction conditions and yields for the synthesis of thiazole derivatives involve various steps such as refluxing with dry ethanol, KSCN, HCl, bromine in glacial acetic acid, TBTU, 2,6-lutidine, dry DCM, and DMSO, K2CO3 .Physical And Chemical Properties Analysis
The molecular weight of DMFDBT is 262.37 g/mol. The predicted density is 1.225±0.06 g/cm3, and the predicted boiling point is 412.1±37.0 °C .Scientific Research Applications
Orexin Receptor Mechanisms
4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine might be involved in studies related to orexin receptors and their implications in eating disorders. Orexins (OX) and their receptors (OXR) modulate various functions including feeding, arousal, stress, and drug abuse. Compounds like GSK1059865 and SB-649868, which are selective OX1R antagonists or dual OX1/OX2R antagonists respectively, have shown potential in reducing binge eating in models without affecting standard food pellet intake. This suggests a significant role of OX1R mechanisms in binge eating, indicating that selective antagonism at OX1R could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antidepressant Activity
Another compound structurally similar to 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, namely 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, was prepared and tested for its antidepressant activity. In vitro and in vivo studies revealed that this compound possesses potential antidepressant activity with a mechanism different from that of tricyclic antidepressants and monoamine oxidase inhibitors. It demonstrated effectiveness in antagonizing tetrabenazine-induced ptosis and potentiating levodopa-induced behavioral changes in mice without significant inhibition of the uptake of selected biogenic amines or monoamine oxidase inhibitory activity (Wessels et al., 1980).
Biomonitoring of Metabolites
In biomonitoring studies, heterocyclic aromatic amines like MeIQx have been monitored by measuring their metabolites in human urine. Analytical methods such as solid-phase extraction and immunoaffinity separation were used to isolate and quantify specific metabolite conjugates. Understanding the metabolism of such compounds can provide insight into human exposure to heterocyclic aromatic amines and the variability among individuals due to differences in enzymatic activity related to metabolism and conjugation reactions (Stillwell et al., 1999).
Drug Discovery and Pharmacokinetics
Compounds structurally similar to 4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine have been involved in drug discovery processes targeting specific receptors such as the urokinase receptor, with potential implications in cancer treatment. Studies encompass the synthesis of analogues, evaluation of their effects on breast tumor metastasis, and pharmacokinetic characterization. These investigations contribute to understanding the therapeutic potential and behavior of such compounds in biological systems (Wang et al., 2011).
properties
IUPAC Name |
4,5-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-5-6-12-13(10(9)2)16-14(18-12)15-8-11-4-3-7-17-11/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRNVJYGQELRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCC3CCCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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